molecular formula C7H6BrNO3 B576560 2-Bromo-5-methyl-4-nitrophenol CAS No. 14401-60-6

2-Bromo-5-methyl-4-nitrophenol

Cat. No.: B576560
CAS No.: 14401-60-6
M. Wt: 232.033
InChI Key: BCDDQHXDORNHMC-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6BrNO3 It is a brominated nitrophenol derivative, characterized by the presence of bromine, methyl, and nitro groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methyl-4-nitrophenol typically involves a multi-step process:

    Bromination: The bromine atom is introduced via bromination, often using bromine or a bromine-containing reagent.

    Methylation: The methyl group can be introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amine group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like tin and hydrochloric acid.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Tin and hydrochloric acid, or catalytic hydrogenation.

    Substitution: Sodium hydroxide or other strong bases.

Major Products:

    Reduction: Formation of 2-amino-5-methyl-4-nitrophenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-methyl-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Bromo-4-methyl-6-nitrophenol: Similar structure but with different positions of the nitro and methyl groups.

    2-Bromo-4-nitrophenol: Lacks the methyl group, leading to different chemical properties.

    2-Hydroxy-5-nitrobenzyl bromide: Contains a bromomethyl group instead of a bromine atom directly attached to the phenol ring.

This detailed overview provides a comprehensive understanding of 2-Bromo-5-methyl-4-nitrophenol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-bromo-5-methyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-4-2-7(10)5(8)3-6(4)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDDQHXDORNHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702740
Record name 2-Bromo-5-methyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14401-60-6
Record name 2-Bromo-5-methyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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